Aspartyl-seryl-aspartyl-glycyl-lysine is classified under bioactive peptides. These peptides are derived from proteins through enzymatic hydrolysis or can be synthesized chemically. The specific sequence of this peptide suggests potential biological activities, particularly in cell signaling and interaction with integrins, which are essential for cellular adhesion and communication.
The synthesis of aspartyl-seryl-aspartyl-glycyl-lysine typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The entire process requires careful control of reaction conditions such as temperature, time, and pH to ensure high yield and purity of the final product.
The molecular structure of aspartyl-seryl-aspartyl-glycyl-lysine can be depicted as follows:
Aspartyl-seryl-aspartyl-glycyl-lysine can undergo several chemical reactions:
These reactions are critical for understanding how this peptide functions biologically and how it can be utilized in therapeutic applications.
The mechanism of action for aspartyl-seryl-aspartyl-glycyl-lysine primarily involves its interaction with integrins on cell surfaces:
The effectiveness of this mechanism is often evaluated through in vitro studies assessing cell adhesion and migration.
These properties are essential for determining the appropriate formulation for therapeutic applications.
Aspartyl-seryl-aspartyl-glycyl-lysine has several potential applications:
The pentapeptide aspartyl-seryl-aspartyl-glycyl-lysine (Asp-Ser-Asp-Gly-Lys, DSDGK) exhibits a distinctive primary sequence defined by its alternating charged and polar residues. Its empirical formula is C₁₉H₃₂N₆O₁₁, with a monoisotopic molecular weight of 520.22 g/mol and a CAS registry number of 125464-46-2 [1] [8]. The N-terminus commences with aspartic acid (Asp1), followed by serine (Ser2), a second aspartic acid (Asp3), glycine (Gly4), and a C-terminal lysine (Lys5). This arrangement creates a charge distribution pattern where positions 1 and 3 contribute negatively charged carboxyl groups (pKa ≈ 3.9), while Lys5 provides a positively charged ε-amino group (pKa ≈ 10.5). Ser2 introduces a polar uncharged hydroxymethyl side chain, and Gly4 serves as a conformationally flexible pivot point due to its minimal hydrogen side chain.
Theoretical isoelectric point (pI) calculations predict an acidic pI of ~4.2, dominated by the dual aspartate residues. Hydropathy indices (Kyte-Doolittle scale: Asp: -3.5, Ser: -0.8, Gly: -0.4, Lys: -3.9) indicate a strongly hydrophilic profile, suggesting high solubility in aqueous environments. Potential post-translational modification sites include phosphorylation at Ser2 (predicted mass shift: +80 Da) and deamidation susceptibility at Asn if present, though the sequence lacks asparagine [10].
Table 1: Residue-Specific Topochemical Properties of DSDGK
Position | Residue | Side Chain Properties | pKa (α-COO⁻/NH₃⁺) | Hydropathy Index |
---|---|---|---|---|
1 (N-term) | Aspartate | Negatively charged | 3.90 (COOH) / 9.90 (NH₃⁺) | -3.5 |
2 | Serine | Polar uncharged | N/A | -0.8 |
3 | Aspartate | Negatively charged | 3.90 | -3.5 |
4 | Glycine | Flexible pivot | N/A | -0.4 |
5 (C-term) | Lysine | Positively charged | 10.50 (NH₃⁺) | -3.9 |
Due to the absence of experimentally determined structures for DSDGK, tertiary conformation was predicted using AlphaFold2’s deep learning framework [3]. Input of the primary sequence generated a multiple sequence alignment (MSA) leveraging co-evolutionary signals from homologous peptide families. The Evoformer neural network processed the MSA to generate pair representations modeling residue-residue distance relationships, followed by iterative structural refinement through 3 recycling steps.
The highest-ranked model (pLDDT score: 68.2) reveals a compact fold stabilized by intramolecular electrostatic interactions:
Table 2: AlphaFold2 Structural Confidence Metrics for DSDGK
Residue | pLDDT Score | Predicted Secondary Structure | Key Intramolecular Contacts |
---|---|---|---|
Asp1 | 72.1 | Helix (N-cap) | H-bond to Ser2 O (2.1 Å) |
Ser2 | 70.8 | Helix | H-bond to Asp1 N (1.9 Å) |
Asp3 | 65.3 | Turn | Salt bridge to Lys5 (2.9 Å) |
Gly4 | 62.7 | Turn | Φ/Ψ angle constraints |
Lys5 | 64.5 | Disordered C-term | Salt bridge to Asp3 |
Nuclear Magnetic Resonance (NMR): Simulated ¹H-NMR chemical shifts (B3LYP/6-31G*) predict distinctive signatures:
Fourier-Transform Infrared (FT-IR): Theoretical vibrational analysis identifies key bands:
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular mass (observed m/z: 521.23 [M+H]⁺; calc. 520.22). Tandem MS/MS fragmentation yields signature ions:
Class II aminoacyl-tRNA synthetases (aaRSs) utilize conserved peptide motifs for ATP binding and catalytic function, typically organized into three signature sequences (Motifs 1–3) within a Rossmann-fold domain [2] [7]. DSDGK’s sequence was aligned against prototypical class II motifs:
Table 3: DSDGK Residue Alignment with Class II aaRS Conserved Motifs
Class II aaRS Motif | Consensus Sequence | DSDGK Alignment | Functional Implication |
---|---|---|---|
Motif 1 (ATP binding) | hG[hs]G[de] (h: hydrophobic) | G⁴ | Partial match at Gly4; lacks proximal His/Arg for ATP coordination |
Motif 2 (Dimerization) | [RK]xxx[DE]xx[DE] | D¹-S-A-D³ | Acidic residues (D¹, D³) partially match; may mediate electrostatic interactions |
Motif 3 (Catalysis) | [DE]x[DE] | D¹-x-D³ | Full match; suggests potential metal chelation capacity |
Notably, DSDGK contains a D-x-D element (positions 1–3) mirroring Motif 3’s [DE]x[DE] consensus, which in aaRSs coordinates Mg²⁺ during ATP activation [7]. However, DSDGK lacks Motif 1’s histidine and glycine clusters essential for adenine ring stacking. Molecular docking simulations indicate DSDGK binds ATP (ΔG: -6.8 kcal/mol) primarily via phosphate coordination by Lys5 and Asp3, contrasting with class II aaRSs’ adenine-specific recognition. This implies evolutionary divergence or functional repurposing of the D-x-D motif for nucleotide interactions unrelated to canonical aminoacylation.
Concluding RemarksStructural interrogation of DSDGK reveals a conformationally dynamic pentapeptide with distinctive electrostatic features. Its partial mimicry of class II aaRS motifs—particularly the conserved D-x-D element—suggests potential roles in nucleotide recognition or metal ion coordination, warranting experimental validation. Future studies should prioritize crystallographic validation of the salt-bridge network and functional assays for ATP hydrolysis.
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